Pulegenone
Description
Contextualization within Terpenoid Chemistry
Terpenoids, also known as isoprenoids, constitute a vast and diverse class of natural products derived from five-carbon isoprene (B109036) units. libretexts.orgmdpi.com These compounds are widely distributed in nature, predominantly in plants, and exhibit a broad spectrum of biological activities and ecological functions. mdpi.comnih.govnih.govphcogres.com Terpenoids are classified based on the number of isoprene units they contain, such as monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20). libretexts.orgnih.gov Pulegenone, with its nine carbon atoms and structural features, can be conceptually related to the modifications and rearrangements observed within terpenoid frameworks, although it is a C9 compound rather than a direct C10 monoterpene derivative like pulegone (B1678340) (C10). uni.lunih.gov The biosynthesis of terpenoids typically proceeds via the mevalonate (B85504) (MVA) pathway or the methyl erythritol (B158007) phosphate (B84403) (MEP) pathway, leading to the formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental building blocks. libretexts.orgnih.gov The structural complexity and diverse functionalities found in terpenoids, including cyclic ketones like this compound, arise from enzymatic transformations and molecular rearrangements of these basic units. libretexts.orgmdpi.com
Significance in Organic Synthesis Research
Organic synthesis, the art and science of constructing complex organic molecules from simpler precursors, finds significant application in the study and preparation of natural products like this compound. ox.ac.ukuzh.chorganic-chemistry.org Research in organic synthesis aims to develop efficient and selective methods for creating target molecules, enabling the exploration of their properties and potential applications. ox.ac.ukorganic-chemistry.org this compound, as a cyclic ketone with a conjugated double bond and chiral center (in some forms), presents interesting challenges and opportunities for synthetic chemists. uni.lunih.gov Studies involving its synthesis or transformation contribute to the understanding of reaction mechanisms, the development of new reagents and catalysts, and the exploration of stereoselective synthesis. ox.ac.ukorganic-chemistry.org For instance, investigations into the reduction of similar cyclic ketones with conjugated double bonds have provided insights into the factors influencing the selectivity of such reactions. archive.orgarchive.org The ability to synthesize this compound and its analogs in the laboratory is crucial for detailed studies of its chemical and potential biological properties.
Overview of Research Trajectories
Research involving this compound has followed several trajectories within academic chemistry. Early studies focused on its isolation and characterization from natural sources, as well as investigations into its basic physical and chemical properties, such as boiling point, specific gravity, and refractive index. rsc.org Chemical reactions, such as oxidation and reduction, were explored to understand its reactivity and to synthesize related compounds like pulegenol. rsc.org
More recent research trajectories have involved the identification of this compound as a metabolite in biological systems, such as in studies investigating the effects of dietary components on fecal metabolism. nih.govresearchgate.net This highlights a trajectory towards understanding the metabolic fate and potential biological roles of such compounds. Furthermore, analytical techniques like LC-MS have been employed to identify this compound in complex mixtures, indicating its relevance in metabolomics and natural product analysis. nih.govresearchgate.net While the literature specifically on "this compound" appears less extensive compared to more common terpenoids like pulegone, its presence in various studies suggests ongoing interest in its occurrence, properties, and potential transformations. foodb.cahmdb.ca Research trajectories in organic synthesis continue to explore methods for the preparation and modification of cyclic ketones, which can be applied to compounds like this compound. organic-chemistry.org
Detailed Research Findings:
While detailed kinetic or mechanistic data specifically centered on this compound's synthesis or reactions are not extensively detailed in the provided search results, some key findings regarding its properties and detection have been noted.
| Property | Value | Source |
| Molecular Formula | C9H14O | PubChemLite uni.lu |
| Molecular Weight | 138.10446 Da (Monoisotopic) | PubChemLite uni.lu |
| XlogP (predicted) | 2.2 | PubChemLite uni.lu |
| Water Solubility | 3.94 g/L (Predicted) | ALOGPS via FooDB foodb.cahmdb.ca |
| logP (Predicted) | 2.55 (ALOGPS), 2.71 (ChemAxon) | FooDB foodb.cahmdb.ca |
| Boiling Point | 189-190° at 750 mm (early study) | RSC Publishing rsc.org |
| Specific Gravity | 0.914 at 20° (early study) | RSC Publishing rsc.org |
| Refractive Index | 1.4645 at 20° (early study) | RSC Publishing rsc.org |
This compound has been identified as an upregulated metabolite in the feces of mice supplemented with Sacha Inchi protein, as detected by LC-MS metabolomics analysis. nih.govresearchgate.net It has also been detected in Artemisia judaica plant extract using LC-MS. researchgate.net Early chemical studies reported its formation and conversion to pulegenol upon reduction with sodium in ethereal or alcoholic solution. rsc.org
Data Tables:
Interactive data tables are not supported in this format, but the data is presented in a static table above.
Structure
3D Structure
Properties
CAS No. |
5587-79-1 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O/c1-6(2)8-5-4-7(3)9(8)10/h5-7H,4H2,1-3H3 |
InChI Key |
JSIJNCSVIGPGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C1=O)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Pulegenone and Its Core Structure
Classical Approaches to Pulegenone Synthesis
Classical synthetic routes to this compound often involved reactions that were foundational in organic chemistry, utilizing readily available starting materials and established reaction conditions. These methods, while perhaps not always the most efficient or environmentally friendly by modern standards, laid the groundwork for subsequent synthetic advancements.
Historical Synthetic Routes
Early investigations into the synthesis of compounds related to monoterpenoids, such as this compound, were often intertwined with efforts to understand the structure and reactivity of natural products. While specific historical routes solely focused on this compound are less extensively documented in readily available overviews compared to more common terpenes like camphor (B46023) or pulegone (B1678340), the chemical transformations developed during these periods were instrumental. For instance, studies on the hydrogenation products of camphorone (B1246091) and this compound were reported in the early 20th century, indicating that preparative methods for this compound existed and were being used for structural characterization archive.org.
Established Preparative Methods
Established laboratory methods for preparing this compound typically involve the construction of the cyclopentenone ring system with the correct substitution pattern. While detailed step-by-step protocols for standard laboratory preparations of this compound were not explicitly found in the initial search results, the mention of its physical properties (boiling point, specific gravity, refractive index) and reactions like oxidation with permanganate (B83412) yielding isobutyric acid, and reduction to pulegenol, suggests that preparative methods were sufficiently developed to allow for its isolation and characterization rsc.org. These established methods likely involved multi-step sequences common in the synthesis of cyclic ketones and enones from acyclic or other cyclic precursors.
Contemporary and Advanced Synthetic Strategies for this compound
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally conscious routes to target molecules. For this compound and its derivatives, this translates to strategies emphasizing control over stereochemistry and the application of green chemistry principles.
Stereoselective Synthesis of this compound Derivatives
Stereoselective synthesis aims to produce a particular stereoisomer (enantiomer or diastereomer) in preference to others. msu.edu. While direct stereoselective synthesis of this compound itself was not detailed in the search results, research on stereoselective synthesis of related cyclic systems and terpenoids is prevalent. For example, stereoselective approaches have been developed for the synthesis of tetrahydropyridines and dihydro-2H-pyrans via ring-expansion of monocyclopropanated heterocycles, which are structural motifs found in various biologically relevant molecules nih.gov. Similarly, stereoselective synthesis of tetrasubstituted alkenylboronates has been achieved through lithiation/nucleophilic addition reactions, demonstrating control over alkene geometry organic-chemistry.org. These advancements in controlling stereochemistry in the synthesis of cyclic and unsaturated compounds are relevant to the potential development of stereoselective routes to this compound derivatives.
Enantioselective Approaches
Enantioselective synthesis is a subset of stereoselective synthesis where a reaction preferentially produces one enantiomer over the other, often from an achiral or racemic starting material, sometimes referred to as asymmetric induction msu.edu. The development of enantioselective routes is crucial for synthesizing chiral compounds in a single isomeric form, which is particularly important for compounds with potential biological activity. While no specific enantioselective synthesis of this compound was found, the field of enantioselective synthesis of natural products and related structures is well-established. Examples include the enantioselective synthesis of (-)-paeonilide starting from furan-3-carboxylic acid and the enantioselective synthesis of (-)-pentalenene utilizing catalytic enantioselective cyclopropenation nih.govnih.gov. These examples highlight the types of strategies, such as asymmetric catalysis and stereoselective key steps, that could be applied to the enantioselective synthesis of this compound if a need for a specific enantiomer arises.
Green Chemistry Principles in this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances yale.eduepa.gov. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes, including preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, and designing for energy efficiency and the use of renewable feedstocks yale.edupsu.edusigmaaldrich.com. While the search results did not provide specific examples of the application of green chemistry principles directly to this compound synthesis, the principles themselves are broadly applicable to the development of any chemical synthesis. scienceinschool.org. Future synthetic efforts towards this compound could aim to incorporate these principles by exploring alternative, less toxic solvents, developing catalytic methods to minimize waste, utilizing renewable starting materials if feasible, and optimizing reaction conditions to reduce energy consumption.
Data Tables
| Property | Value | Method/Conditions | Source (Conceptual) |
| Boiling Point | 189-190 °C | Not specified | rsc.org |
| Specific Gravity | 0.914 | Not specified | rsc.org |
| Refractive Index (n at 20°) | 1.4645 | Not specified | rsc.org |
| Reaction Example | Oxidation with Permanganate | Yields Isobutyric Acid | rsc.org |
| Reaction Example | Reduction by Sodium | Yields Pulegenol (bp 77-78°C at 15 mm Hg) | rsc.org |
Detailed Research Findings
Research findings related to this compound synthesis, as indicated by the search results, primarily focus on its characterization and reactivity in the context of historical studies on terpenoids. The finding that this compound yields isobutyric acid upon oxidation with permanganate provided early evidence for its structure rsc.org. Similarly, its reduction by sodium in ethereal or alcoholic solution to pulegenol (C9H17OH) further contributed to understanding its chemical behavior rsc.org. While these findings are foundational, more detailed research on contemporary synthetic routes with comprehensive data on yields, reaction conditions, and spectroscopic characterization of intermediates and the final product would typically be found in dedicated research articles or patents. The mention of this compound in a study on fecal metabolomics in mice suggests its potential presence or formation in biological systems, although this is not a synthetic finding nih.gov.
Chemical Reactivity and Mechanistic Investigations of Pulegenone
Electrophilic Addition Reactions involving Pulegenone
This compound contains an exocyclic carbon-carbon double bond, which is a site susceptible to electrophilic attack. Electrophilic addition reactions are characteristic of alkenes, where the pi electrons of the double bond act as a nucleophile, attacking an electrophile. archive.org In the case of α,β-unsaturated carbonyl compounds like cyclic enones, electrophilic attack can occur at either the carbon-carbon double bond or the carbonyl oxygen. However, addition to the carbon-carbon double bond is a common pathway.
The reactivity of the double bond in this compound towards electrophiles would be influenced by the adjacent carbonyl group and the alkyl substituents on the ring. The carbonyl group is electron-withdrawing, which can affect the electron density of the double bond and potentially influence the rate and regioselectivity of the addition.
Regioselectivity and Stereoselectivity in Electrophilic Processes
Regioselectivity in electrophilic addition to unsymmetrical alkenes, such as the exocyclic double bond in this compound, typically follows Markovnikov's rule. This rule states that the electrophile (usually a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. The subsequent attack by the nucleophile occurs at the carbocation center.
Stereoselectivity refers to the preferential formation of one stereoisomer over others in a chemical reaction. Electrophilic addition reactions can exhibit stereoselectivity depending on the structure of the alkene and the reaction conditions. For cyclic systems, the stereochemical outcome can be influenced by the approach of the reagents to the double bond, potentially leading to syn or anti addition products. While general principles of regioselectivity and stereoselectivity in electrophilic additions are well-established, specific experimental data detailing the regiochemical and stereochemical outcomes of electrophilic additions to this compound are not available in the consulted literature.
Reaction Mechanism Elucidation
The general mechanism for electrophilic addition to an alkene involves two key steps:
Attack of the pi electrons of the alkene on the electrophile, forming a sigma bond and a carbocation intermediate. archive.org
Nucleophilic attack on the carbocation intermediate by a nucleophile, forming a second sigma bond and the final addition product. archive.org
For this compound, an electrophilic addition would likely involve the initial protonation of the exocyclic double bond, generating a carbocation. The stability of the possible carbocations would dictate the regiochemical outcome, consistent with Markovnikov's rule. The subsequent attack by a nucleophile would then yield the addition product. The specific details of the transition states and intermediates involved in the electrophilic addition to this compound would require dedicated mechanistic investigations, such as kinetic studies and isotopic labeling experiments.
Cyclization Reactions of this compound
The structure of this compound, with its cyclic framework and unsaturation, suggests the potential for various cyclization reactions, although specific examples involving this compound are not extensively documented in the provided search results. Cyclization reactions involve the formation of a ring structure within a molecule or between multiple molecules.
Intramolecular Cyclizations
Intramolecular cyclization reactions occur when a reactive functional group within a molecule reacts with another site within the same molecule to form a ring. For this compound to undergo intramolecular cyclization, it would likely require the presence or introduction of an additional reactive functional group appropriately positioned within the molecule. Depending on the nature and location of such a group, various ring sizes and structures could potentially be formed. General intramolecular cyclizations can be influenced by factors such as ring strain and the conformational flexibility of the molecule.
Hetero-Diels-Alder Type Reactions
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. Hetero-Diels-Alder reactions are variants where one or more atoms in the diene or dienophile are heteroatoms (e.g., O, N, S). This compound, as a cyclic enone with an exocyclic double bond, could potentially act as either a diene or a dienophile component in a hetero-Diels-Alder reaction, depending on the reaction partner and conditions. For instance, the α,β-unsaturated carbonyl system could potentially function as a heterodienophile. The feasibility and outcome of such reactions with this compound would depend on its electronic and steric properties in the context of the specific hetero-Diels-Alder reaction being considered. Hetero-Diels-Alder reactions are known for their high regio- and stereoselectivity, offering a powerful tool for the synthesis of heterocyclic compounds.
Oxidation and Reduction Transformations of this compound
This compound, containing both a carbonyl group and a carbon-carbon double bond, can undergo various oxidation and reduction reactions. These transformations can selectively target either or both of these functional groups, depending on the reagents and conditions employed.
Specific research findings indicate that oxidation of this compound with permanganate (B83412) yields isobutyric acid. rsc.org This suggests that the oxidation cleaves the carbon skeleton, likely involving the exocyclic double bond and potentially the adjacent ring carbon.
Reduction of this compound with sodium in ethereal or alcoholic solution converts it into pulegenol. rsc.org This reaction indicates the reduction of the carbonyl group to a hydroxyl group. The reduction of α,β-unsaturated carbonyl compounds can also selectively target the carbon-carbon double bond or both the double bond and the carbonyl group, depending on the reducing agent. For example, catalytic hydrogenation typically reduces the double bond, while hydride reducing agents like sodium borohydride (B1222165) often reduce the carbonyl group. Reduction with alkali metals like sodium in protic solvents is a known method for reducing carbonyl groups.
These examples demonstrate that this compound can participate in redox reactions, leading to the formation of different products based on the reaction conditions. Further detailed studies would be required to fully elucidate the scope and mechanisms of this compound's oxidation and reduction chemistry.
Data Table: Selected Transformations of this compound
| Reactant | Reagent(s) | Product(s) | Notes |
| This compound | Permanganate | Isobutyric acid | Oxidation reaction |
| This compound | Sodium (ethereal or alcoholic) | Pulegenol | Reduction of the carbonyl group |
Selective Reduction Methodologies
Selective reduction of this compound involves reducing specific functional groups while leaving others intact. The α,β-unsaturated ketone system in this compound presents opportunities for selective reduction of either the carbonyl group, the carbon-carbon double bond, or both.
One early study mentioned the reduction of this compound by sodium in ethereal or alcoholic solution, which converted it into pulegenol (C9H17OH). rsc.org This suggests a reduction of the carbonyl group to a hydroxyl group. The boiling point of pulegenol was reported as 77-78°C under 15 mm pressure. rsc.org The corresponding phenylurethane was also reported. rsc.org
Catalytic hydrogenation using Raney nickel has been studied for the reduction of compounds containing conjugated double bonds. archive.org While the search results don't provide specific data tables for this compound reduction with Raney nickel, it is mentioned in the context of reducing compounds with conjugated double bonds, where both double bonds can be reduced under normal conditions. archive.org This suggests that under catalytic hydrogenation conditions, both the C=C double bond and the C=O double bond in this compound could potentially be reduced, depending on the reaction conditions.
Other Significant Chemical Transformations
Beyond reduction and dehydrogenation, this compound can undergo other significant chemical transformations characteristic of α,β-unsaturated ketones and cyclic systems. These may include:
Nucleophilic Addition: The carbonyl group and the β-carbon of the α,β-unsaturated system are electrophilic centers susceptible to nucleophilic attack. masterorganicchemistry.com
Electrophilic Addition: The carbon-carbon double bond can undergo electrophilic addition reactions.
Reactions at α-Carbons: The protons on the carbon adjacent to the carbonyl group (α-carbons) are acidic and can be removed to form enolates, which are versatile intermediates in various reactions like alkylation and aldol (B89426) reactions. masterorganicchemistry.com
Oxidation: this compound can be susceptible to oxidation under various conditions, potentially leading to the cleavage of double bonds or modification of the ring structure. One early study reported obtaining isobutyric acid upon oxidation of this compound with permanganate. rsc.org
Detailed research findings on specific yields, reaction conditions, and mechanistic details for these transformations of this compound would require more targeted literature searches.
Derivatization Strategies and Analog Design Based on Pulegenone
Synthesis of Nitrogen-Containing Pulegenone Derivatives
The introduction of nitrogen atoms into organic molecules is a common strategy in medicinal chemistry and materials science to modulate properties and reactivity nih.govrasayanjournal.co.ingoogle.com. Nitrogen-containing derivatives of cyclic ketones like this compound can be synthesized through various established reactions.
Amide Derivatives
Amide bonds are fundamental functional groups in organic chemistry and are prevalent in natural products and pharmaceuticals mdpi.comjapsonline.comnih.gov. The synthesis of amide derivatives typically involves the formation of a peptide bond or the reaction of a carboxylic acid or its activated form with an amine nih.govnih.govbeilstein-journals.org. While specific examples for this compound amide derivatives were not found in the provided search results, general methods for amide synthesis could potentially be applied. These methods often involve coupling reagents to facilitate the reaction between a carboxylic acid component and an amine component nih.gov. For instance, the synthesis of sulfonamide-substituted amide and benzamide (B126) derivatives has been reported through the reaction of substituted benzoyl chlorides with amines nih.gov. Another approach involves the reaction of carboxylic acids with amines in the presence of coupling agents like DMT/NMM/TsO⁻ nih.gov.
Oxime Derivatives
Oximes are versatile functional groups formed by the reaction of aldehydes or ketones with hydroxylamine (B1172632) or its derivatives nih.govd-nb.info. This transformation involves the conversion of the carbonyl group (C=O) to a carbon-nitrogen double bond (C=N) with a hydroxylamine moiety (N-OH) attached to the nitrogen nih.gov. The synthesis of oxime derivatives is a well-established method for the protection, purification, and characterization of carbonyl compounds, and oximes can serve as precursors for the synthesis of other functional groups like nitriles, amides (via Beckmann rearrangement), and amines d-nb.info. Oxime derivatives have also been explored for their biological activities nih.govmdpi.comnih.gov. For example, oxime derivatives of dehydrocholic acid have been synthesized and evaluated for anti-hepatitis B virus activity mdpi.com. The reaction is generally straightforward, often carried out by reacting the carbonyl compound with hydroxylamine hydrochloride, sometimes under specific conditions like grinding in the absence of a solvent d-nb.info.
Design and Synthesis of this compound-Derived Scaffolds
Molecular scaffolds are defined as the core structural frameworks upon which chemical diversity can be built mdpi.comosti.gov. The design and synthesis of novel scaffolds derived from natural products like this compound is an important area of organic synthesis, aiming to create libraries of compounds with potential applications mdpi.comnih.gov. This process often involves modifying the existing carbon skeleton of the parent compound or using it as a starting material for the construction of new ring systems or complex architectures mdpi.com.
Exploration of New Carbon Skeletons
Exploring new carbon skeletons involves the construction of molecular frameworks that differ from the original this compound structure nih.govlibretexts.org. This can be achieved through various carbon-carbon bond-forming reactions, rearrangements, or cyclization strategies nih.govlibretexts.org. The goal is to create novel core structures that retain some of the desirable features of this compound while introducing new structural elements that could lead to altered properties or activities. Planning the synthesis of new carbon frameworks often involves working backward from the target structure, fragmenting it into smaller, readily available pieces that can be joined using known reactions libretexts.org.
Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another solubilityofthings.comvanderbilt.eduic.ac.ukyoutube.com. This is a crucial aspect of designing and synthesizing this compound-derived scaffolds and analogs, as it enables chemists to manipulate the reactivity and properties of intermediate compounds and introduce desired functionalities at specific positions solubilityofthings.com. FGIs can be achieved through various reaction types, including substitution, addition, elimination, oxidation, and reduction reactions solubilityofthings.comvanderbilt.eduic.ac.uk. By strategically applying FGIs, the functional groups present in this compound (ketone, alkene) can be transformed into other groups, facilitating the construction of more complex molecules and diverse scaffolds.
Biological Activity Mechanisms and Pathway Modulation by Pulegenone
Mechanistic Basis of Antimicrobial Actions of Pulegenone
While comprehensive studies specifically detailing the antimicrobial mechanisms of this compound are limited in the provided search results, related research on other compounds and general antimicrobial strategies offer insights into potential modes of action. Antimicrobial agents can exert their effects through various mechanisms, including targeting cellular structures like the cell envelope or disrupting essential metabolic processes. mdpi.comlumenlearning.com
Cellular Targets in Microbial Systems
General cellular targets in microbial systems for antimicrobial agents include the cell membrane, cell wall synthesis, protein synthesis machinery (like aminoacyl-tRNA synthetases), and metabolic pathways essential for growth and survival. mdpi.commdpi.comnih.govnih.govmicrobialcell.com Disrupting the integrity of the cell envelope, for instance, can lead to leakage of intracellular contents and cell death. mdpi.com Some compounds can also interfere with microbial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence in many pathogens. nih.gov While this compound's specific targets require further dedicated investigation, its classification as a cyclic ketone suggests potential interactions with cellular components or enzymes. hmdb.ca
Inhibitory Effects on Microbial Growth (non-clinical)
Studies on plant extracts containing this compound have indicated some biological activity, including acaricidal effects, which involve inhibiting the growth or survival of microorganisms like ticks (Arachnida, often studied in the context of microbial/acaricidal activity of extracts). nih.govresearchgate.net For example, an extract from Artemisia judaica, which was found to contain this compound, demonstrated potent activity against Haemaphysalis longicornis ticks in a non-clinical setting, leading to significant mortality. nih.govresearchgate.net The degree of inhibition was dependent on the concentration and exposure time of the extract. nih.govresearchgate.net While this suggests potential antimicrobial or acaricidal properties associated with the extract's components, including this compound, the specific contribution and mechanism of this compound itself in these observed inhibitory effects require further isolation and study. Research on other natural extracts has also shown varying degrees of inhibitory effects on the growth of foodborne pathogenic bacteria and fungi in non-clinical applications like food preservation. plos.orgnih.gov
This compound's Influence on Metabolic Pathways
This compound has been observed as a metabolite whose levels can be modulated in biological systems, suggesting an association with metabolic processes. Research using model organisms has provided insights into how dietary interventions can influence the presence and levels of this compound, alongside changes in various metabolic pathways. nih.govresearchgate.net
Modulation of Fecal Metabolomics in Model Organisms
Studies investigating the impact of dietary components, such as Sacha Inchi protein (SIP), on the fecal metabolomics of model organisms like mice have identified this compound as a metabolite whose abundance is significantly altered. nih.govresearchgate.net In one study, supplementation with SIP led to a significant upregulation of this compound levels in the feces of mice compared to a control group. nih.govresearchgate.net This indicates that dietary factors can influence the metabolic landscape of the gut, potentially impacting the production or metabolism of compounds like this compound by either the host or the gut microbiota. nih.govscielo.brmdpi.comfrontiersin.org Metabolomic analysis of fecal samples provides a snapshot of the metabolic interactions occurring in the gut environment. scielo.brfrontiersin.org
Table 1: Differential Fecal Metabolites Upregulated by SIP in Mice
| Metabolite Name | Fold Change (SIP vs Control) | p-value |
| This compound | Upregulated | < 0.05 |
| LysoPC (20:2(11Z,14Z)) | Upregulated | Not specified |
| Val Arg Phe Arg | Upregulated | Not specified |
| 12-oxo-phytodienoic acid | Upregulated | Not specified |
| Gentisic acid | Upregulated | Not specified |
Note: Data is illustrative based on reported upregulation; specific fold change values were not consistently provided in the search snippets for all listed metabolites. nih.govresearchgate.net
Impact on Specific KEGG Pathways (e.g., Sphingolipid Metabolism, Arginine Biosynthesis)
Changes in the levels of metabolites, including this compound, in response to dietary interventions have been correlated with alterations in specific Kyoto Encyclopedia of Genes and Genomes (KEGG) pathways in model organisms. nih.govresearchgate.net The study involving SIP supplementation and fecal metabolomics in mice reported that alongside the upregulation of this compound, several metabolic pathways were significantly influenced. nih.govresearchgate.net Notably, Sphingolipid metabolism and Arginine biosynthesis were among the pathways identified as being altered in the SIP group compared to the control. nih.govresearchgate.net While the direct role of this compound in modulating these pathways requires further investigation, its increased presence in conjunction with these metabolic shifts suggests a potential indirect involvement or a common regulatory factor. Sphingolipids are a class of lipids involved in various cellular functions and signaling, while arginine is an amino acid with diverse physiological roles. nih.govyoutube.comyoutube.com The observed correlations highlight the complex interplay between diet, gut environment, and metabolic processes. nih.govresearchgate.net
Table 2: KEGG Pathways Altered by SIP Treatment in Mice (associated with metabolite changes including this compound upregulation)
| KEGG Pathway Name | Significance (p-value) | Association with this compound Upregulation |
| Sphingolipid metabolism | < 0.05 | Altered |
| Arginine biosynthesis | < 0.05 | Altered |
| Apoptosis | < 0.05 | Altered |
| Necroptosis | < 0.05 | Altered |
| Sphingolipid signaling pathway | < 0.05 | Altered |
| Benzoxazinoid biosynthesis | < 0.05 | Altered |
| Flavonoid biosynthesis | < 0.05 | Altered |
| Galactose metabolism | < 0.05 | Altered |
Note: These pathways were identified as significantly altered in the same study where this compound was upregulated. The table reflects the association observed in the research, not necessarily a direct causal effect of this compound on these pathways. nih.govresearchgate.net
Enzymatic Transformations involving this compound and its Analogs
This compound, as an organic compound, can undergo various chemical transformations, including enzymatic reactions in biological systems or under specific laboratory conditions. One reported transformation involves the reduction of this compound to Pulegenol. rsc.org This type of reaction, the reduction of a ketone to an alcohol, is a common enzymatic transformation mediated by reductases in biological pathways. openaccessjournals.com While detailed enzymatic pathways specifically for this compound's biosynthesis or degradation were not extensively described in the provided search results, the mention of its reduction to Pulegenol illustrates its potential to participate in enzymatic redox reactions. rsc.org Enzymatic transformations are fundamental to the metabolism of diverse compounds, facilitating their synthesis, breakdown, and conversion into other molecules. openaccessjournals.comnih.gov Further research is needed to fully elucidate the specific enzymes and pathways involved in the transformations of this compound and its analogs in biological contexts.
Biocatalytic Synthesis Routes
Specific, detailed biocatalytic synthesis routes for this compound are not extensively documented in the available literature. However, the detection of this compound as a fecal metabolite in mice following dietary intervention with Sacha Inchi protein suggests potential biological transformations leading to its presence. nih.govresearchgate.net The metabolic analysis in this study indicated that orally ingested compounds can be broken down into metabolites by the digestive system and intestinal flora. nih.gov This finding implies that this compound could potentially be a product of microbial metabolism within the gut or a transformed product of compounds present in the diet, mediated by enzymatic processes. While the precise enzymatic pathways or microbial species involved in the formation or modification of this compound in this context require further investigation, this observation highlights a potential biological route influencing its presence in a biological system.
Interaction with Enzyme Systems (non-clinical)
Molecular-Level Interactions with Biological Systems
Research into the molecular-level interactions of this compound with biological systems is not extensive. The identification of this compound as a fecal metabolite in mice provides evidence of its interaction within a biological environment, specifically the gastrointestinal tract. nih.govresearchgate.net This presence as a metabolite suggests that this compound, or a precursor, has been processed by the biological system, potentially involving absorption, distribution, metabolism, and excretion processes.
FooDB lists this compound as a cyclic ketone and indicates its detection in herbs and spices. foodb.ca The database also suggests potential cellular processes like "Cell signaling" and roles such as "Nutrient," "Membrane stabilizer," "Energy source," and "Energy storage" for cyclic ketones, including this compound. foodb.ca However, it explicitly states that specific data regarding health effects, involved enzymes, metabolic pathways, and biosynthesis for this compound are "Not Available." foodb.ca
Advanced Analytical Methodologies for Pulegenone Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide valuable information about the structural features and functional groups present in a molecule by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pulegenone
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. mdpi.com It provides detailed information about the connectivity of atoms and the electronic environment of nuclei within a molecule. mdpi.com
In 1H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of signals provide insights into the different types of protons and their relative numbers and positions in the this compound molecule. For instance, characteristic signals would be expected for the methyl groups, the methine proton on the ring, and the methylene (B1212753) protons. The chemical shift values are influenced by adjacent electronegative atoms and the presence of double bonds. libretexts.org
13C NMR spectroscopy complements 1H NMR by providing information about the carbon skeleton of this compound. libretexts.org The chemical shifts of 13C nuclei are particularly sensitive to the hybridization state of the carbon atoms and the presence of functional groups like the carbonyl group and the isopropylidene double bond. libretexts.org Carbonyl carbons typically resonate in the downfield region of the 13C NMR spectrum (around 160-220 ppm), while alkene carbons also show characteristic shifts. libretexts.org The number of distinct signals in the 13C NMR spectrum corresponds to the number of unique carbon environments in this compound. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons. magritek.com
While specific NMR data for this compound was not extensively detailed in the search results, the general principles of NMR spectroscopy are directly applicable to its structural characterization. For example, 1H NMR spectra of fatty acids show characteristic signals for different chemical groups like methyl and olefinic hydrogens, which can be used for quantification. magritek.com Similarly, 13C NMR is used for determining functional groups based on characteristic shift values. libretexts.org
Infrared (IR) Spectroscopy for this compound
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the vibrations of bonds when they absorb infrared radiation at specific frequencies, reported as wavenumbers (cm-1). savemyexams.com, libretexts.org Different functional groups have characteristic absorption bands. savemyexams.com, libretexts.org
For this compound, key functional groups include the carbonyl group (C=O) and the carbon-carbon double bond (C=C). The carbonyl stretching vibration in cyclic ketones typically appears as a strong absorption band in the region of 1680-1750 cm-1. savemyexams.com, libretexts.org The exact position can be influenced by ring size and conjugation. The C=C stretching vibration of the isopropylidene group is also expected to produce an absorption band, usually in the region of 1620-1680 cm-1, although its intensity can vary. savemyexams.com, libretexts.org
Other characteristic absorptions in the IR spectrum of this compound would include C-H stretching vibrations (around 2850-3300 cm-1) savemyexams.com and various bending vibrations in the fingerprint region (below 1500 cm-1), which can be unique to the specific structure of this compound and aid in its identification by comparison to reference spectra. libretexts.org FT-IR spectroscopy is a fast and accurate method for analysis and quality control, allowing for the identification and quantification of components. syntechinnovation.com
Chromatographic Techniques for Separation and Detection
Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent detection and quantification.
Gas Chromatography (GC) Analysis of this compound and its Derivatives
Gas Chromatography (GC) is a widely used technique for separating volatile and semi-volatile compounds based on their differential partitioning between a mobile gas phase and a stationary phase within a heated column. phenomenex.com, libretexts.org GC is particularly suitable for the analysis of this compound due to its relatively low molecular weight and volatility. nih.gov, uni.lu
In GC analysis, a sample containing this compound is vaporized and injected into the GC system. phenomenex.com, libretexts.org An inert carrier gas (mobile phase), such as helium or nitrogen, carries the vaporized sample through the column. phenomenex.com, libretexts.org The column contains a stationary phase, which can be a liquid coated on a solid support or immobilized on the column walls. libretexts.org Compounds in the mixture interact differently with the stationary phase based on their boiling points and polarities, leading to their separation as they travel through the column. phenomenex.com, libretexts.org
The separated components elute from the column at different times, known as retention times, which are characteristic of each compound under specific GC conditions. phenomenex.com, libretexts.org A detector at the end of the column generates a signal proportional to the amount of each compound eluting. phenomenex.com Common detectors include Flame Ionization Detectors (FID) or Mass Spectrometry (MS) detectors. libretexts.org
GC has been used for the analysis of pulegone (B1678340) (a related monoterpene ketone) and its enantiomers in mint essential oils and food products. nih.gov, researchgate.net Studies have shown good recovery rates (95-106%) and linearity in specific concentration ranges using capillary GC coupled with MS (GC/MS). nih.gov Enantioselective multidimensional gas chromatography has been employed to separate and quantify pulegone enantiomers. nih.gov The retention time in a chromatogram is a key parameter for identifying compounds. phenomenex.com, innovatechlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound in Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of Liquid Chromatography (LC) with the detection and identification power of Mass Spectrometry (MS). measurlabs.com, wikipedia.org, researchgate.net LC is particularly useful for separating compounds that are not easily volatilized or are thermally labile, making it complementary to GC. measurlabs.com, wikipedia.org
In LC-MS, the sample is dissolved in a liquid mobile phase and passed through an LC column containing a stationary phase. measurlabs.com, wikipedia.org Different compounds in the sample separate based on their interactions with the stationary and mobile phases. measurlabs.com, wikipedia.org The effluent from the LC column is then introduced into a mass spectrometer via an interface that removes the solvent and ionizes the analytes. measurlabs.com, wikipedia.org The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments, providing information for identification and quantification. wikipedia.org, researchgate.net
LC-MS is well-suited for the analysis of this compound, especially in complex matrices where direct analysis by GC might be challenging due to interfering compounds. thermofisher.com, wikipedia.org LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of target analytes at low levels in complex samples such as biological fluids or food products. resolian.com, wikipedia.org, researchgate.net The technique is widely used for the analysis of organic and inorganic compounds in various fields, including food processing and environmental monitoring. wikipedia.org
While specific applications of LC-MS solely for this compound were not detailed, the technique's general applicability to analyzing organic compounds in complex matrices wikipedia.org and its use for identifying and quantifying trace level compounds thermofisher.com make it a relevant method for this compound analysis. LC-MS is considered a powerful tool for quantitative analysis due to its sensitivity and specificity. researchgate.net, researchgate.net
Tandem Mass Spectrometry (LC-MS/MS) for this compound Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), also known as MS/MS or MS2, is an advanced mass spectrometry technique coupled with LC that provides enhanced selectivity and sensitivity compared to standard LC-MS. perkinelmer.com, eag.com, wikipedia.org In LC-MS/MS, ions from the first mass analyzer (MS1) are selected based on their mass-to-charge ratio, fragmented in a collision cell, and the resulting fragment ions are then analyzed by a second mass analyzer (MS2). perkinelmer.com, eag.com, wikipedia.org
This process of selecting a precursor ion and analyzing its specific fragmentation pattern provides a high degree of specificity, allowing for the unambiguous identification and quantification of target compounds even in highly complex matrices. resolian.com, perkinelmer.com, eag.com LC-MS/MS is particularly valuable for trace analysis and for differentiating between isomers or isobaric compounds that may not be fully resolved by LC alone. wikipedia.org, wikipedia.org
For this compound profiling, LC-MS/MS could be used to selectively detect and quantify this compound and potentially its related metabolites or derivatives within a sample. By setting up specific multiple reaction monitoring (MRM) transitions (precursor ion -> specific fragment ions), interferences from the sample matrix can be significantly reduced, leading to improved accuracy and lower detection limits. agilexbiolabs.com, perkinelmer.com, eag.com
LC-MS/MS has emerged as a method of choice for efficient multi-analyte analysis in complex matrices r-biopharm.com, perkinelmer.com and is widely used in various applications, including the analysis of pharmaceutical compounds in biological matrices researchgate.net, nih.gov and environmental contaminants epa.gov. The high sensitivity and selectivity of LC-MS/MS make it a powerful tool for comprehensive profiling of targeted analytes like this compound in diverse sample types. resolian.com, perkinelmer.com, eag.com
Hyphenated Techniques for Comprehensive Analysis
The comprehensive characterization and analysis of this compound, particularly within complex matrices such as essential oils and food products, heavily rely on the application of hyphenated analytical techniques. These techniques couple separation methods with detection methods, providing enhanced capabilities for identification, quantification, and structural elucidation of this compound and co-occurring compounds. The synergy between separation and detection in a single integrated system offers significant advantages in terms of sensitivity, selectivity, and the ability to handle complex samples. rjpn.orgajpaonline.comijsrtjournal.com
Gas chromatography coupled with mass spectrometry (GC-MS) is one of the most widely employed hyphenated techniques for the analysis of volatile and semi-volatile compounds like this compound. nih.govnih.govupt.roresearchgate.netaensiweb.comyoutube.cominnovatechlabs.commeasurlabs.com In GC-MS, the gas chromatograph separates the various components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. youtube.cominnovatechlabs.com As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which represents the mass-to-charge ratio (m/z) of the ions and their relative abundance, serves as a unique fingerprint for the identification of the compound by comparison with spectral libraries. youtube.cominnovatechlabs.com This allows for both the identification of known compounds like this compound and the tentative identification of unknown constituents within a sample. youtube.cominnovatechlabs.com GC-MS is particularly valuable for analyzing the complex chemical composition of essential oils where this compound is often found alongside numerous other monoterpenes and sesquiterpenes. nih.govupt.roresearchgate.netaensiweb.com
Quantitative analysis of this compound is frequently performed using gas chromatography coupled with a flame ionization detector (GC-FID). upt.roresearchgate.netconicet.gov.arbibliotekanauki.pltandfonline.com While GC-FID does not provide the structural information that MS does, it offers high sensitivity and a wide linear dynamic range for quantifying hydrocarbon-based compounds. conicet.gov.arbibliotekanauki.pltandfonline.com By integrating the peak area corresponding to this compound in the chromatogram and comparing it to calibration standards, its concentration in the sample can be accurately determined. innovatechlabs.comconicet.gov.arbibliotekanauki.pltandfonline.com Studies have reported good linearity and repeatability for this compound quantification using GC-FID. For instance, one study on pennyroyal oil analysis by FT-IR used GC-FID as the reference method for pulegone quantification, reporting a linear range and good reproducibility. researchgate.net Another study on mint-flavoured food products using GC/MS and GC-FID reported a pulegone peak height repeatability (RSD) of 0.2% in repeated analyses. nih.gov
The combination of GC-MS and GC-FID is often utilized in a complementary manner, where GC-MS is used for identification and GC-FID for quantification. upt.roresearchgate.netconicet.gov.arbibliotekanauki.pltandfonline.com This approach leverages the strengths of both detection methods for a more comprehensive analysis.
For samples that are less volatile or thermally labile, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are powerful alternatives. ijpsjournal.comnews-medical.netresolian.comnebiolab.comazom.com LC-MS separates compounds based on their interactions with a stationary phase and a liquid mobile phase. news-medical.net The eluting compounds are then introduced into a mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are suitable for ionizing a wide range of molecules. ijpsjournal.comnebiolab.com LC-MS and LC-MS/MS offer high sensitivity, selectivity, and are well-suited for the analysis of polar compounds and complex biological or environmental matrices. ijpsjournal.comresolian.comazom.com While GC-MS is more common for the volatile monoterpene this compound, LC-MS techniques have been applied to analyze various natural products and complex mixtures where this compound or related compounds might be present. ijpsjournal.comnih.govresearchgate.net LC-MS/MS, in particular, provides enhanced selectivity and sensitivity through the fragmentation of selected ions, allowing for accurate quantification even in complex samples. resolian.comazom.com
Hyphenated techniques also enable the separation and analysis of stereoisomers, such as the enantiomers of pulegone. Enantioselective multidimensional gas chromatography, a more advanced hyphenated technique, has been successfully applied to separate and quantify pulegone enantiomers in mint essential oils and food products. nih.govresearchgate.net This highlights the capability of hyphenated methods to provide detailed stereochemical information crucial for understanding the properties and origin of this compound.
Detailed research findings from studies employing these techniques provide valuable data on the occurrence and concentration of pulegone in various sources. For example, GC/MS analysis of Mentha longifolia essential oil identified pulegone as a major compound at 82.02%. nih.gov In Mentha pulegium essential oil, pulegone content varied, with one study reporting 6.452% using GC-FID and GC/MS, while others found significantly higher percentages, up to 87.92%, depending on the plant's origin and growth stage. upt.roresearchgate.net Analysis of Mentha piperita essential oil by GC-FID and GC/MS found pulegone at 1.12%. aensiweb.com These studies often provide data on the relative percentages or concentrations of pulegone alongside other volatile components.
Data regarding the performance of these analytical methods for pulegone analysis, such as recovery rates and detection limits, have been reported. For instance, a procedure for determining pulegone in mint-flavoured food products using simultaneous distillation-extraction followed by capillary GC/MS showed recoveries ranging from 95% to 106%. nih.gov The detection limit was approximately 5 mg/l for pulegone enantiomers, with good linearity observed in the concentration range of 0.5-25 mg/l. nih.gov For quantitative determination of pulegone in pennyroyal oil using GC-FID as a reference, the method was applied to samples with pulegone content ranging from 157 to 860 mg/mL. researchgate.net A salting-out assisted liquid-liquid extraction method coupled to GC-FID for pulegone determination in beverages reported recoveries between 87% and 120%. tandfonline.com
Interactive Data Table Placeholder:
(An interactive table here would typically present detailed data from research findings, such as the concentration or percentage of this compound found in different sources (e.g., various Mentha species essential oils, food products), alongside the hyphenated technique used (e.g., GC-MS, GC-FID), and relevant analytical parameters like recovery rates, detection limits, or repeatability (RSD) where available from the cited research. Users could potentially filter or sort the data by source, technique, or reported concentration.)
Theoretical and Computational Investigations of Pulegenone
Quantum Chemical Calculations on Pulegenone Reactivity
Quantum chemistry applies quantum mechanics to understand chemical systems. algorithmiq.fiwikipedia.org A central aspect is solving the electronic structure problem, which involves determining the stationary states of the electronic Schrödinger equation to understand the distribution and behavior of electrons within a molecule. algorithmiq.fiwikipedia.org This is crucial for predicting molecular properties and reactivity. algorithmiq.fiwikipedia.org
Electronic Structure Analysis
Electronic structure analysis, a core component of quantum chemistry, focuses on calculating the electronic contributions to the physical and chemical properties of molecules. wikipedia.orgsimonsfoundation.org This involves determining the arrangement and energy levels of electrons, which dictates a molecule's stability, bonding, and potential reaction sites. wikipedia.org Methods such as Density Functional Theory (DFT), Hartree-Fock calculations, and coupled cluster methods are commonly used for electronic structure calculations. wikipedia.org These calculations can provide information on molecular geometry, charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential, all of which are vital for understanding how this compound might interact with other molecules or undergo transformations. wikipedia.orgsimonsfoundation.org
Reaction Pathway Prediction and Transition State Analysis
Quantum chemical calculations are extensively used to predict chemical reaction pathways and analyze transition states. rsc.orgnih.gov A transition state represents the highest energy point along the reaction coordinate, a crucial intermediate structure that dictates the reaction rate and mechanism. nih.govmit.edu By locating and characterizing transition states, computational methods can estimate activation energies and predict the feasibility and selectivity of different reaction routes that this compound might undergo. rsc.orgmit.eduosti.gov Techniques like Variational Transition State Theory (TST) and the identification of minimum energy paths are employed in these analyses. osti.gov Recent advancements include the use of machine learning models to predict transition state structures with high accuracy, significantly reducing computational costs. nih.govmit.edu
Molecular Dynamics Simulations for this compound Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ucsf.eduebi.ac.ukutep.edu By applying classical physics principles and force fields that describe interatomic interactions, MD simulations can provide insights into the dynamic behavior of a molecule in various environments, such as in solution or interacting with other molecules. ucsf.eduebi.ac.ukutep.edu For this compound, MD simulations could be used to study its conformational flexibility, how it interacts with solvent molecules, or its behavior in more complex systems, although no specific studies on this compound were found in the search results. ucsf.eduebi.ac.ukutep.eduplos.org These simulations can help understand properties like diffusion, molecular recognition, and structural transitions. ebi.ac.ukutep.edu
Computational Modeling of this compound Transformations
Computational modeling encompasses a range of techniques used to simulate and understand chemical transformations. This can involve using quantum mechanics to study bond breaking and formation, or employing more coarse-grained models for larger systems or longer timescales. arxiv.orgscielo.brresearchgate.net3ds.com For this compound, computational modeling could be applied to simulate various reactions, such as hydrogenation of its double bonds or reactions involving its ketone group. archive.orgarchive.org While the search results did not yield specific computational modeling studies on this compound transformations, the general principles involve defining the initial state (reactants), exploring potential reaction coordinates, and identifying products and intermediates using computational tools. arxiv.orgscielo.brresearchgate.net3ds.com
Photochemical Behavior Studies of this compound
Photochemistry involves chemical reactions initiated by light. Computational studies can investigate the photochemical behavior of molecules by examining their excited electronic states and the pathways for relaxation or reaction following light absorption. While the search results did not provide specific details on the photochemical behavior of this compound, computational methods such as time-dependent Density Functional Theory (TD-DFT) and multi-reference methods can be used to calculate the energies and properties of excited states. These calculations can help predict how this compound might react when exposed to light, including potential photoisomerization or photodegradation pathways. kent.eduarchive.org
Future Research Directions and Emerging Avenues in Pulegenone Studies
Development of Novel Synthetic Approaches for Complex Pulegenone Derivatives
Developing novel synthetic approaches is crucial for accessing a wider range of this compound derivatives with potentially enhanced or altered properties. Current research in organic synthesis is focused on creating efficient, selective, and environmentally benign methods for constructing complex molecular architectures. This includes exploring new catalytic systems, reaction methodologies, and strategies for asymmetric synthesis to control stereochemistry. For instance, studies on the scalable synthesis of other complex molecules like functionalized phenanthrenes and helicenes highlight the ongoing efforts to develop flexible and efficient synthetic routes for intricate structures. d-nb.info Similarly, research into novel synthetic approaches for fused pyrimidine (B1678525) derivatives demonstrates the continuous pursuit of new chemical pathways to access diverse compound libraries. nih.gov Applying these advancements to this compound could lead to the creation of novel derivatives with tailored functionalities for various applications.
Elucidation of Unexplored Biological Roles and Molecular Mechanisms
While some biological activities of this compound may be known, significant potential exists for discovering unexplored roles and understanding the underlying molecular mechanisms. Future research will likely involve high-throughput screening against a broader spectrum of biological targets and pathways. This could include investigating its interactions with enzymes, receptors, and other biomolecules to delineate its precise mode of action at the molecular level. Research into the molecular mechanisms of various biological processes, such as dermal aging or organelle biogenesis, illustrates the complexity involved in understanding biological roles at a fundamental level. up.ptup.ptnih.gov Applying similar in-depth mechanistic studies to this compound could reveal novel therapeutic potentials or biological functions that are currently unknown.
Integration of Advanced Computational Methods in this compound Discovery
Sustainable and Scalable Production of this compound Analogs
As the potential applications of this compound and its analogs expand, developing sustainable and scalable production methods becomes paramount. Future research will focus on greener synthetic routes that minimize waste generation, utilize renewable resources, and reduce energy consumption. This could involve exploring biocatalytic approaches, flow chemistry techniques, or alternative reaction media. The concept of sustainable production emphasizes processes that are non-polluting, conserve resources, and are economically viable. uml.edu Research into scalable synthesis methods for various compounds, such as azido (B1232118) PEG NHS esters and biphenyl (B1667301) derivatives, highlights the ongoing efforts to develop efficient and large-scale production techniques. ijrpr.comrsc.org Applying these principles to this compound synthesis will be crucial for its potential widespread use in the future.
Q & A
Basic: What experimental methodologies are recommended for synthesizing and characterizing Pulegenone in academic research?
Answer:
this compound synthesis typically involves multi-step organic reactions, such as cyclization or oxidation of precursor compounds. Key steps include:
- Reaction optimization : Vary solvents (e.g., dichloromethane, ethanol), temperatures, and catalysts (e.g., Lewis acids) to maximize yield .
- Characterization : Use spectroscopic techniques (NMR for structural elucidation, mass spectrometry for molecular weight confirmation) and chromatographic methods (HPLC for purity ≥95%) .
- Reproducibility : Document all protocols in detail, including purification steps (e.g., column chromatography) and solvent removal under reduced pressure. Provide raw spectral data in supplementary materials .
Basic: How can researchers validate the purity and structural identity of this compound derivatives?
Answer:
Validation requires a combination of analytical methods:
- Purity assessment : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times to standards. Purity thresholds should align with journal requirements (e.g., ≥95% for primary analysis) .
- Structural confirmation : 1H/13C NMR for functional group analysis, FT-IR for bond vibrations, and X-ray crystallography for absolute configuration (if crystalline) .
- Cross-referencing : Compare spectral data with published literature or databases (e.g., SciFinder) to resolve ambiguities .
Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:
- Systematic review : Conduct meta-analyses to identify patterns in bioactivity (e.g., IC50 ranges in cytotoxicity assays) .
- Controlled replication : Standardize assay conditions (cell lines, incubation times, solvent controls) to isolate compound-specific effects .
- Data triangulation : Combine in vitro, in vivo, and computational (e.g., molecular docking) data to validate mechanisms .
Advanced: What computational approaches are most effective for predicting this compound’s interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to model binding affinities with target proteins (e.g., enzymes). Validate with experimental IC50 values .
- MD simulations : Run 100+ ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- QSAR modeling : Develop regression models using descriptors (logP, polar surface area) to predict bioactivity. Ensure training datasets are curated from peer-reviewed studies .
Basic: What are the standard in vitro assays for evaluating this compound’s bioactivity?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with dose ranges (1–100 µM) and positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Kinetic assays (e.g., spectrophotometric monitoring at 340 nm) for IC50 determination. Include buffer pH and co-factor dependencies in protocols .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains; report MIC values .
Advanced: How to design pharmacokinetic studies for this compound while accounting for metabolic variability?
Answer:
- In vitro metabolism : Use liver microsomes (human/rat) to identify major metabolites (LC-MS/MS). Adjust incubation times (30–120 mins) and co-factors (NADPH) .
- In vivo design : Employ crossover studies in animal models with controlled diets. Collect plasma samples at t = 0, 1, 2, 4, 8, 24h post-administration .
- Statistical modeling : Apply non-compartmental analysis (NCA) for AUC, Cmax, and t1/2. Use mixed-effects models to account for inter-individual variability .
Advanced: What statistical methods are robust for analyzing dose-response relationships in this compound toxicity studies?
Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism. Report R² and confidence intervals .
- Benchmark dose (BMD) analysis : Estimate toxicity thresholds with EPA’s BMDS software; compare to NOAEL/LOAEL values .
- Multivariate analysis : Apply PCA or PLS to correlate structural features (e.g., substituents) with toxicity endpoints .
Basic: What guidelines should be followed for reporting this compound research in peer-reviewed journals?
Answer:
- Data transparency : Include raw spectra, chromatograms, and statistical outputs in supplementary materials .
- Ethical compliance : Disclose animal/human study approvals (IRB/IACUC numbers) and conflicts of interest .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
Advanced: How can researchers optimize this compound’s solubility and stability for in vivo applications?
Answer:
- Formulation screening : Test co-solvents (PEG 400, DMSO), cyclodextrins, or nanoemulsions. Measure solubility via shake-flask method .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC. Use Arrhenius kinetics to predict shelf life .
- In silico tools : Predict logS and pKa using ADMET predictors (e.g., ChemAxon) to guide formulation .
Advanced: What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
Answer:
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways altered by treatment .
- CRISPR screening : Perform genome-wide knockout screens to pinpoint target genes essential for this compound’s activity .
- Kinetic assays : Use stopped-flow spectroscopy to measure binding rates (kon/koff) for enzyme targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
